![molecular formula C12H18N2O B3169104 [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol CAS No. 934570-59-9](/img/structure/B3169104.png)

[1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol

説明

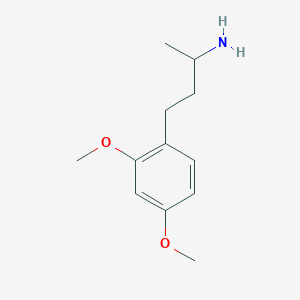

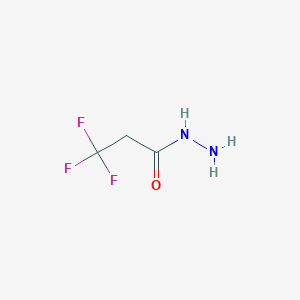

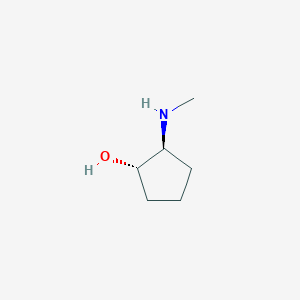

“[1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.289 g/mol . The IUPAC name for this compound is [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol . The compound is also known by other synonyms such as 1-pyrid-3-ylmethyl piperid-4-yl methanol, 1-pyridin-3-ylmethyl piperidin-4-yl methanol, and 4-piperidinemethanol, 1-3-pyridinylmethyl .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CN(CCC1CO)CC2=CN=CC=C2 . This notation provides a way to represent the structure using ASCII strings.科学的研究の応用

Methanol Synthesis and Applications

Methanol is a basic chemical with a wide range of applications, including use as a clean-burning fuel and as a base chemical in the production of other chemicals. Its role as a peaking fuel in coal gasification combined cycle power stations and its potential for large-scale production highlight its importance in industrial processes and renewable energy sectors (Cybulski, 1994).

Methanol in Electrical and Mechanical Engineering

Methanol serves as a chemical marker for detecting insulating paper degradation in transformer insulating oil, demonstrating its utility in monitoring the condition of power transformers. This application underscores methanol's significance in electrical engineering and maintenance practices (Jalbert et al., 2019).

Methanol as a Hydrogen Source

The thermochemical conversion of methanol into hydrogen showcases the compound's potential in sustainable energy technologies. Methanol serves as a liquid hydrogen carrier, highlighting its role in the development of the hydrogen economy and its contribution to cleaner energy solutions (García et al., 2021).

Biochemical and Biotechnological Research

Methanol is utilized in various biochemical applications, such as in methacarn (methanol-Carnoy) fixation, which is a method for tissue fixation in histological studies. This application illustrates methanol's role in improving the preservation and visualization of cellular structures in biomedical research (Puchtler et al., 1970).

Environmental and Ecological Studies

Research on methanol's role in the environment, such as its interaction with the ecosystem and its biodegradation, indicates its relevance in ecological studies and environmental monitoring. Understanding methanol's environmental impact and its role in atmospheric chemistry is crucial for developing strategies to mitigate pollution (Wohlfahrt et al., 2015).

Safety and Hazards

“[1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, and may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-11-3-6-14(7-4-11)9-12-2-1-5-13-8-12/h1-2,5,8,11,15H,3-4,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJQONMXWKPTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3169036.png)

![2-[2-(2-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B3169053.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-methyl-](/img/structure/B3169091.png)